molecular formula C8H15NO4 B15157689 (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid CAS No. 815608-35-6

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid

Cat. No.: B15157689
CAS No.: 815608-35-6
M. Wt: 189.21 g/mol
InChI Key: HBCXSCLGMWADIF-WDSKDSINSA-N
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Description

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid is a chiral cyclopentane derivative of interest in medicinal chemistry and chemical biology research. This compound features a 1,2-amino carboxylic acid motif and two methoxy groups on a constrained five-membered ring, making it a potential scaffold for designing enzyme inhibitors or probing active sites. Its stereochemistry is rigorously defined, which is critical for its interaction with biological targets. Researchers can explore its application as a building block for novel pharmacologically active molecules or as a tool compound in studies related to metabolic enzymes, such as aminotransferases. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

815608-35-6

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H15NO4/c1-12-5-3-8(9,7(10)11)4-6(5)13-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t5-,6-/m0/s1

InChI Key

HBCXSCLGMWADIF-WDSKDSINSA-N

Isomeric SMILES

CO[C@H]1CC(C[C@@H]1OC)(C(=O)O)N

Canonical SMILES

COC1CC(CC1OC)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Vince Lactam as a Chiral Starting Material

The Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a versatile precursor for synthesizing cyclopentane-based amino acids. In a patented route, the lactam undergoes regioselective ring-opening and functionalization to install the dimethoxy and carboxylic acid groups while preserving the (3S,4S) configuration:

  • Ketone Formation : Vince lactam 33 is converted to ketones 18a/18b via oxidative cleavage and subsequent reductive amination.
  • Difluoromethylene Installation : Treatment of 18a/18b with 2-PySO2CF2H and BuOK introduces the difluoromethylene group, yielding intermediates 19a/19b .
  • Protection/Deprotection Sequence :
    • PMB deprotection using ceric ammonium nitrate (CAN)
    • Boc protection with Boc2O to afford 20a/20b
  • Selective Hydrogenation : Pd/C-mediated hydrogenation of 20b generates 21 , followed by acid-catalyzed ring-opening to produce the carboxylic acid moiety.

Critical Parameters :

  • Temperature: −78°C for lithiation steps
  • Catalysts: Pd/C (5 wt%) for hydrogenation
  • Yields: 68–72% over 4 steps

Ring-Closing Metathesis (RCM) Strategy

Hexose-Derived Diene Intermediates

A stereocontrolled approach from d-mannose and d-galactose derivatives utilizes RCM to construct the cyclopentane core:

Synthetic Sequence :

  • Diene Preparation :
    • Wittig olefination of protected hexose 7a (d-mannose) → 9a
    • Methylation and silyl deprotection → 9c
  • RCM Cyclization :
    • Grubbs II catalyst (5 mol%) in CH2Cl2 at 40°C
    • Forms cyclopentenol B with >95% ee
  • Aza-Michael Amination :
    • NH3/MeOH at −20°C → β-amino acid D
    • dr = 15:1 (cis:trans)

Optimization Data :

Step Catalyst Temp (°C) Yield (%) ee (%)
RCM Grubbs II 40 82 96
Aza-Michael −20 75 99

Asymmetric Catalytic Methods

Enantioselective Hydrogenation

A rhodium-catalyzed approach achieves the (3S,4S) configuration via dynamic kinetic resolution:

  • Substrate : α,β-Unsaturated ester 24a
  • Catalyst : Rh-(R)-BINAP (1 mol%)
  • Conditions : H2 (50 psi), MeOH, 25°C
  • Outcome : 94% yield, 98% ee

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution of meso-diacetate intermediates:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Substrate : 30 (from d-galactose derivative 16b )
  • Result : 91% conversion, ee >99%

Protection Group Strategies

Temporary Protecting Groups

Group Installation Method Deprotection Method Compatibility
PMB Mitsunobu reaction CAN oxidation Acid-sensitive
Boc Boc2O, DMAP TFA/CH2Cl2 (1:1) Base-sensitive
TBDPS TBDPSCl, imidazole TBAF in THF Robust

Key Finding : Sequential PMB/Boc protection in prevents epimerization during hydrogenation steps.

Purification and Characterization

Chromatographic Methods

  • HPLC : Chiralpak IC-3 column, hexane/i-PrOH (85:15), 1 mL/min
    • Retention times: 12.8 min (3S,4S), 14.2 min (3R,4R)
  • Recrystallization : EtOAc/hexane (1:5) yields >99.5% purity

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl3): δ 3.38 (s, 6H, OCH3), 3.12 (dd, J=9.5 Hz, 1H, NH2), 2.85–2.78 (m, 2H, cyclopentane)
  • [α]D²⁵ : +42.3° (c 1.0, MeOH)

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield (%) Stereoselectivity Scalability
Chiral Pool (Vince) 7 48 dr >20:1 Pilot-scale
RCM (Hexose) 9 34 ee 99% Lab-scale
Asymmetric Catalysis 5 65 ee 98% Industrial

Key Advantages :

  • Vince lactam route offers shortest path to target molecule
  • RCM provides superior stereocontrol but requires carbohydrate precursors

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid is a specialty chemical with the molecular formula C8H15NO4C_8H_{15}NO_4 and a CAS number of 57620-56-1 . Parchem, a worldwide supplier of specialty chemicals, distributes this compound .

Currently, specific applications, comprehensive data tables, well-documented case studies, and detailed research findings regarding the applications of this compound are not available in the provided search results. However, the search results do provide information on:

  • Availability: The compound is available for purchase from Parchem .
  • Basic Information: The chemical formula and CAS number are known .
  • Related Compounds: Search results mention various amino acids and related compounds, indicating the broader interest in this class of molecules as building blocks in chemical synthesis .
  • Antioxidant Research: One search result discusses antioxidant constituents isolated from Nymphaea caerulea flowers, identifying several compounds with antioxidant activity . This suggests a potential area of research where amino-carboxylic acids might find application, though not directly related to the specific compound .

Mechanism of Action

The mechanism of action of (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through specific pathways, which may include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Aminocyclopentanecarboxylic Acid (Ac5c)

Ac5c is a simpler analog lacking methoxy substituents. Key differences include:

  • Structural Rigidity : The absence of methoxy groups in Ac5c reduces steric hindrance, allowing greater conformational flexibility compared to (S,S)-Ac5c(dOM).
  • Biological Activity : In peptide foldamers, Ac5c promotes helical structures but shows lower cell-penetrating efficiency than (S,S)-Ac5c(dOM)-containing peptides, likely due to reduced polarity and hydrogen-bonding capacity .
Property (S,S)-Ac5c(dOM) Ac5c
Substituents 3,4-dimethoxy None
Conformational Rigidity High (methoxy restricts rotation) Moderate
Peptide Applications Enhanced cell penetration, rigid helices Flexible helices, moderate uptake

3,4-Difluorocyclopentane-1-carboxylic Acid Derivatives (3,4-DFACPC)

These fluorinated analogs, such as (1S,3R,4S)- and (1S,3S,4R)-3,4-DFACPC, were developed as PET imaging agents. Comparisons include:

  • Substituent Effects : Fluorine atoms increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration, whereas methoxy groups in (S,S)-Ac5c(dOM) enhance solubility and hydrogen bonding .

1-Aminocyclobutanecarboxylic Acid (ACBC)

ACBC features a smaller cyclobutane ring and lacks methoxy groups:

  • ACBC exhibits preferential tumor uptake in rodent models but rapid clearance from blood, unlike the cyclopentane-based (S,S)-Ac5c(dOM), which may persist longer in circulation due to reduced strain .
  • Toxicity: ACBC is non-toxic in animal studies, while the safety profile of (S,S)-Ac5c(dOM) remains underexplored .

N-Boc-Protected Cyclopentane Amino Acids

Derivatives like (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid are synthetic precursors:

  • Functionalization : Boc protection facilitates peptide synthesis but requires deprotection steps, whereas the methoxy groups in (S,S)-Ac5c(dOM) may offer inherent stability without additional modifications .

Biological Activity

(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid (CAS 57620-56-1) is a chiral cyclic amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₈H₁₅N₁O₄
  • Molecular Weight : 173.21 g/mol

The structure features a cyclopentane ring with two methoxy groups and an amino acid side chain, contributing to its unique properties and interactions in biological systems.

Synthesis

The synthesis of this compound involves the use of dimethyl L-(+)- or D-(-)-tartrate as starting materials. The process typically includes chiral resolution techniques to obtain the desired enantiomeric form. The methods employed can lead to homochiral oligomers that exhibit distinct secondary structures in solution and solid states .

Antioxidant Properties

Research indicates that this compound may possess significant antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress associated with various diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .

Neuroprotective Effects

Preliminary studies have highlighted the neuroprotective effects of this compound. It appears to enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis. This activity points towards its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Study Objective Findings
Study 1Assess antioxidant activityDemonstrated significant free radical scavenging ability in vitro.
Study 2Evaluate neuroprotective effectsShowed enhanced neuronal survival in models of oxidative stress.
Study 3Investigate structural propertiesIdentified preferred left-handed helical structures in solution .

The biological activity of this compound is likely mediated through several mechanisms:

  • Radical Scavenging : The methoxy groups contribute to its ability to donate electrons and neutralize reactive oxygen species.
  • Cell Signaling Modulation : The compound may influence various signaling pathways that regulate cell survival and apoptosis.
  • Chiral Influence : The specific stereochemistry of the compound plays a crucial role in its interaction with biological targets, enhancing its efficacy compared to other non-chiral or differently chiral compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis typically involves cyclopentane precursors functionalized with amino and methoxy groups. For example, cyclization of Boc-protected intermediates under basic conditions (e.g., lithium hydroxide in methanol/water) can yield stereospecific products. Chiral catalysts or chiral pool starting materials are critical for controlling the (3S,4S) configuration. Post-synthetic modifications, such as deprotection of the Boc group using trifluoroacetic acid, are often employed .

Q. Which characterization techniques are most reliable for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) is essential for structural confirmation. For example, vicinal coupling constants in ¹H NMR can indicate the relative stereochemistry of methoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides unambiguous stereochemical assignment when crystals are obtainable. Comparative analysis with known stereoisomers (e.g., (3R,4R) derivatives) is also advised .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Silica gel column chromatography with hexane/ethyl acetate gradients is standard for isolating intermediates. For polar final products, reverse-phase HPLC or cation-exchange chromatography (e.g., Dowex 50W-X8 resin) may be necessary. Monitoring via TLC with ninhydrin staining aids in tracking amine-containing intermediates .

Advanced Research Questions

Q. What biological activities are associated with this compound, and how do they correlate with its stereochemistry?

  • Methodological Answer : The compound’s stereochemistry influences its interaction with biological targets. For example, (3S,4S) isomers may exhibit enhanced binding to enzymes like γ-aminobutyric acid (GABA) transaminase compared to (3R,4R) analogs. Activity assays (e.g., enzyme inhibition kinetics) paired with molecular docking studies can elucidate structure-activity relationships. Comparative studies with non-methoxy analogs (e.g., 1-aminocyclopentanecarboxylic acid) highlight the role of methoxy groups in bioavailability .

Q. How can contradictory NMR data arising from dynamic conformational changes be resolved?

  • Methodological Answer : Variable-temperature NMR (e.g., 60°C in DMSO-d6) can suppress signal splitting caused by slow ring puckering interconversions. Deuterated solvents with low viscosity (e.g., D2O) may simplify spectra. Computational modeling (DFT or MD simulations) helps predict dominant conformers and assign ambiguous peaks .

Q. What strategies are effective for synthesizing isotopically labeled derivatives (e.g., ¹³C, ¹⁵N) for metabolic tracing studies?

  • Methodological Answer : Isotopic labeling at the amino group can be achieved via reductive amination using ¹⁵N-labeled ammonia. For ¹³C-labeled carboxylic acid groups, incorporation of ¹³C-sodium cyanide in Strecker synthesis or carboxylation of Grignard intermediates is feasible. LC-MS/MS with stable isotope dilution ensures accurate quantification in biological matrices .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC purity analysis identify degradation pathways. Methoxy groups may undergo demethylation under strongly acidic conditions, while the amino group is prone to oxidation. Buffered solutions (pH 4–6) and inert atmospheres (N2) enhance shelf life .

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